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Compound of Interest

Compound Name: Perfluorotriethylamine

Cat. No.: B110023

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of
perfluorotriethylamine (PFTA), a perfluorinated compound of interest in various scientific and
industrial applications. Due to its high thermal and chemical stability, understanding its behavior
at a molecular level is crucial for its application and for assessing its environmental fate. This
document summarizes available quantitative data, details experimental and computational
methodologies for property determination, and visualizes key concepts.

Core Thermochemical Properties

Perfluorotriethylamine, with the chemical formula N(CzFs)s, is a fully fluorinated tertiary
amine. Its physicochemical properties are dominated by the strong carbon-fluorine bonds,
leading to high density, low surface tension, and exceptional inertness.

Physical Properties

A summary of the key physical properties of perfluorotriethylamine is presented in Table 1.
These values are essential for handling and for designing processes involving this compound.
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Property Value Reference

Molecular Formula CeF1sN --INVALID-LINK--
Molar Mass 371.05 g/mol --INVALID-LINK--
Density 1.736 g/mL at 25 °C --INVALID-LINK--
Boiling Point 68-69 °C at 743 mmHg --INVALID-LINK--
Melting Point -116.95 °C --INVALID-LINK--
Vapor Pressure 2.15 psi (14.8 kPa) at 20 °C --INVALID-LINK--

Thermochemical Data

Direct experimental thermochemical data for perfluorotriethylamine is scarce. The most
significant experimentally determined value is its enthalpy of formation. Other properties like
entropy and heat capacity are often estimated using computational methods due to the
challenges in experimentally measuring them for such inert compounds.

Thermochemical

Value (kJ/mol) Method Reference
Property
Standard Enthalpy of )
) o Combustion Erastov & Kolesov,
Formation (liquid), -2738.4+4.2 )
Calorimetry 1979

AfH(l)

Standard Enthalpy of
Formation (gas), AfH®  -2694.3

@

Calculated from liquid Erastov & Kolesov,
phase data 1979

Note: The gas phase enthalpy of formation is derived from the liquid phase value and the
enthalpy of vaporization.

Methodologies for Determining Thermochemical
Properties
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The determination of thermochemical properties for perfluorinated compounds like PFTA relies
on both experimental and computational techniques.

Experimental Protocol: Combustion Calorimetry

The standard enthalpy of formation of perfluorotriethylamine was experimentally determined
by Erastov and Kolesov in 1979 using combustion calorimetry. This classical technique
involves the complete combustion of a substance in a bomb calorimeter and measuring the
heat evolved.

Workflow for Combustion Calorimetry:

Click to download full resolution via product page

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Computational Protocols for Thermochemical Properties

Due to the experimental challenges, computational chemistry plays a vital role in determining
the thermochemical properties of per- and polyfluoroalkyl substances (PFAS).[1][2] High-level
ab initio and density functional theory (DFT) methods are employed to predict properties like
enthalpy of formation, entropy, and heat capacity.

Generalized Computational Workflow:
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Caption: Generalized workflow for computational determination of thermochemical properties.

Key Computational Methods:

o Density Functional Theory (DFT): Methods like B3LYP and M06-2X are often used for
geometry optimization and frequency calculations due to their computational efficiency.[1]

e Ab Initio Methods: For accurate single-point energy calculations, high-level methods are
employed:

o Gaussian-n (G4, G3): Composite methods that approximate high-level calculations
through a series of well-defined steps.
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o Coupled Cluster (CCSD(T)): Considered the "gold standard" for its high accuracy in
calculating electronic energies.

o Correlation Consistent Composite Approach (ccCA): A composite method that provides a
good balance between accuracy and computational cost.[2]

Determination of Enthalpy of Formation:

The calculated electronic energy is used in conjunction with a thermochemical scheme, such
as the atomization or isodesmic reaction approach, to determine the enthalpy of formation.[1]
The isodesmic approach is generally preferred as it benefits from the cancellation of errors.

Thermal Decomposition of Perfluorotriethylamine

The thermal decomposition of PFAS is a critical area of research, particularly for developing
effective remediation technologies.[3] While specific experimental studies on the thermal
decomposition of perfluorotriethylamine are limited, the general principles of PFAS pyrolysis
can be applied.

The high strength of the C-F bond makes perfluorinated compounds highly resistant to thermal
degradation. Decomposition typically initiates at the weakest bonds in the molecule. For PFTA,
this would likely be the C-N or C-C bonds.

Logical Pathway for Generalized PFAS Thermal Decomposition:
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Caption: Generalized logical pathway for the thermal decomposition of PFAS.

The decomposition of PFTA is expected to produce a complex mixture of smaller perfluorinated
compounds. The specific products and their distribution will depend on the decomposition
temperature, pressure, and the presence of other substances. Techniques like pyrolysis-gas
chromatography-mass spectrometry (Py-GC-MS) are instrumental in identifying these
decomposition products.

Relevance to Researchers, Scientists, and Drug
Development Professionals
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A thorough understanding of the thermochemical properties of perfluorotriethylamine is
essential for:

o Reaction and Process Design: Accurate enthalpy of formation data is critical for calculating
reaction enthalpies and designing safe and efficient chemical processes.

o Thermal Stability Assessment: Knowledge of decomposition pathways and kinetics is vital for
determining the operational limits of PFTA in applications such as heat transfer fluids or
solvents.

e Environmental Fate Modeling: Thermochemical data can be used in models to predict the
persistence and transport of PFTA in the environment.

o Development of Remediation Technologies: Understanding the thermal decomposition
mechanisms is crucial for developing effective destruction technologies for PFAS-containing
waste streams.

e Drug Delivery and Formulation: While not a primary application, the inertness and unique
properties of perfluorinated compounds are explored in advanced drug delivery systems.
Knowledge of their stability is paramount in such contexts.

Conclusion

This technical guide has summarized the available thermochemical data for
perfluorotriethylamine, highlighting the reliance on a combination of limited experimental data
and extensive computational studies. The provided methodologies and workflows offer a
blueprint for researchers seeking to determine or predict the thermochemical properties of
PFTA and other perfluorinated compounds. Further experimental work is needed to validate
computational predictions and to fully elucidate the complex thermal decomposition pathways
of this highly stable molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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